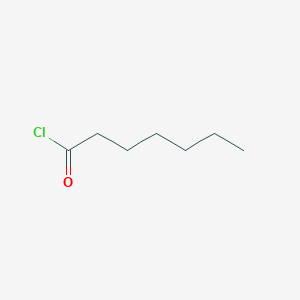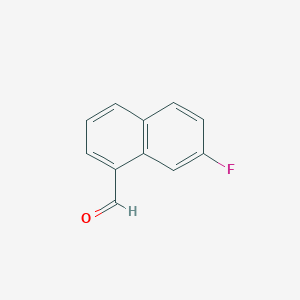
7-Fluoronaphthalene-1-carbaldehyde
描述
7-Fluoronaphthalene-1-carbaldehyde is a chemical compound characterized by a naphthalene core with a fluoro substituent at the 7th position and a carbaldehyde group at the 1st position. This compound is known for its unique properties and diverse applications, particularly in the field of organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoronaphthalene-1-carbaldehyde typically involves the fluorination of naphthalene followed by formylation. One common method includes the use of Selectfluor for the fluorination step . The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Industrial Production Methods: Industrial production of this compound can be scaled up using cGMP synthesis workshops, ensuring high purity and quality. The process involves stringent control of reaction conditions and purification steps to achieve the desired product.
化学反应分析
Types of Reactions: 7-Fluoronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed:
Oxidation: 7-Fluoronaphthalene-1-carboxylic acid
Reduction: 7-Fluoronaphthalene-1-methanol
Substitution: Various substituted naphthalenes depending on the nucleophile used
科学研究应用
7-Fluoronaphthalene-1-carbaldehyde is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties.
Biological Research: It is employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industrial Applications: It is used in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 7-Fluoronaphthalene-1-carbaldehyde involves its reactivity towards various nucleophiles and electrophiles. The fluoro substituent and the aldehyde group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
相似化合物的比较
1-Fluoronaphthalene: Similar structure but lacks the aldehyde group, making it less reactive in certain types of reactions.
7-Fluoronaphthalene-1-carboxylic acid: The oxidized form of 7-Fluoronaphthalene-1-carbaldehyde, used in different applications due to its carboxylic acid group.
7-Fluoronaphthalene-1-methanol: The reduced form, used in applications where an alcohol group is required.
Uniqueness: this compound is unique due to the presence of both a fluoro substituent and an aldehyde group, which confer distinct reactivity and versatility in organic synthesis and materials science.
属性
IUPAC Name |
7-fluoronaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCGYEULFRLZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517960 | |
| Record name | 7-Fluoronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82128-59-4 | |
| Record name | 7-Fluoronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
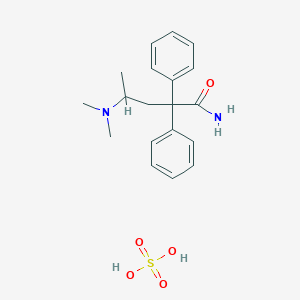
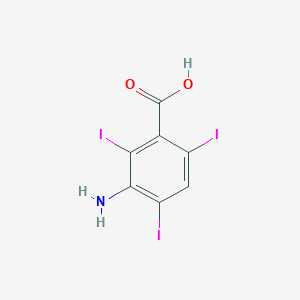
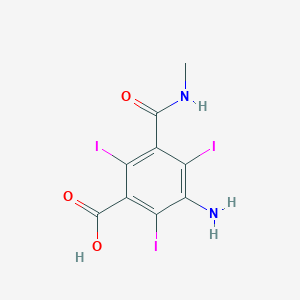
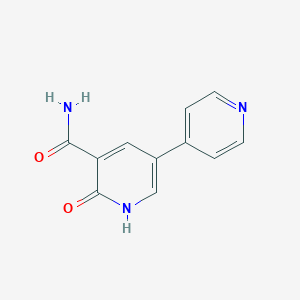
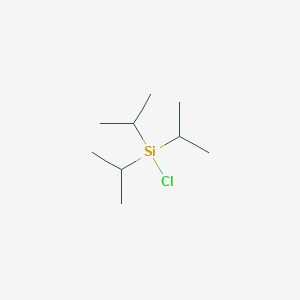
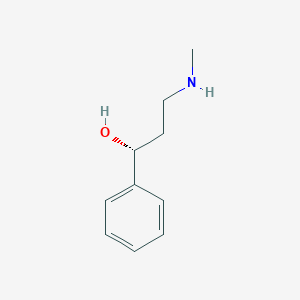
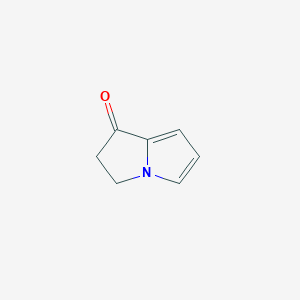
![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)
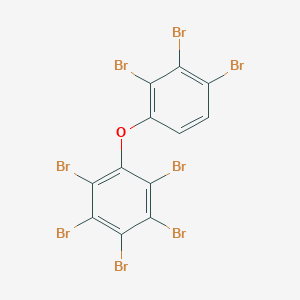

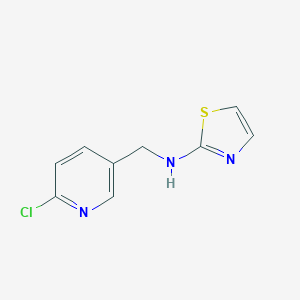
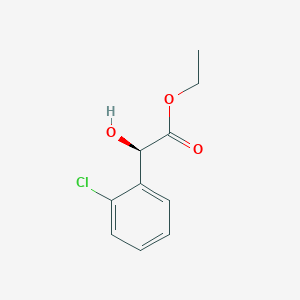
![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)
